
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CDPPB and has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
作用机制
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the neurotransmitter that activates the receptor. This results in increased activity of mGluR5, which in turn leads to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
CDPPB has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing inflammation in the brain. These effects are thought to be mediated by the modulation of mGluR5 activity.
实验室实验的优点和局限性
One advantage of using CDPPB in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other receptors or signaling pathways. However, one limitation is that CDPPB has relatively low potency and efficacy compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on CDPPB. One area of interest is in the development of more potent and selective mGluR5 modulators that could be used to further explore the role of this receptor in various neurological processes. Another direction is in the investigation of CDPPB's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the effects of CDPPB on other signaling pathways and cellular processes beyond those mediated by mGluR5.
合成方法
The synthesis of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline to form 4-chloro-2-methoxyphenylamine. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole and potassium carbonate to form 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea.
科学研究应用
CDPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes including learning and memory, addiction, and anxiety. CDPPB has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-6-3-2-5-15(16)21-18(23)22(17-7-4-12-20-17)14-10-8-13(19)9-11-14/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOAKAKSKSGZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

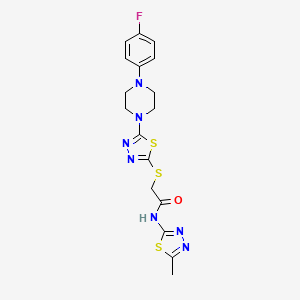
![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)
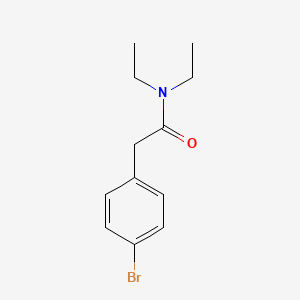
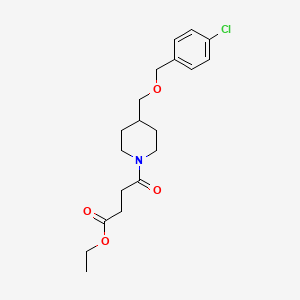
![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)
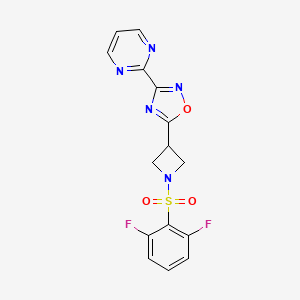
![2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2573520.png)
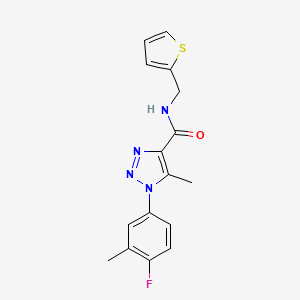
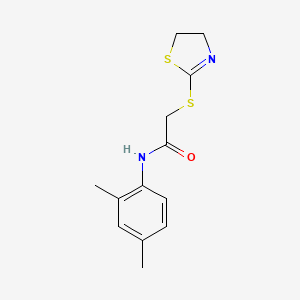
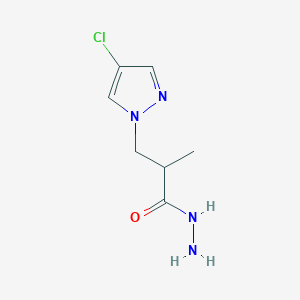
![1-(1-Benzothiophen-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2573525.png)
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/no-structure.png)
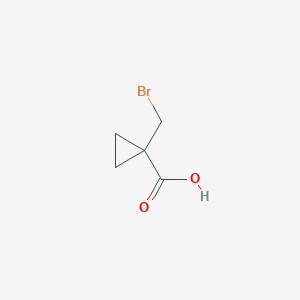
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)